N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C18H11FN2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
XPPNSNHWWRGKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with DNA, potentially causing damage to cancer cells and inhibiting their proliferation . Additionally, the compound may inhibit key enzymes in microbial organisms, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, we compare it with structurally analogous compounds (Table 1) and analyze their pharmacological and physicochemical profiles.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Bioactivity
Halogen Substitution (F vs. Cl): The 6-fluoro substituent in the target compound may confer better metabolic stability compared to the 6-chloro analog (e.g., 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide ). Fluorine’s smaller atomic radius and stronger electronegativity could reduce off-target interactions while maintaining binding affinity.
Chromene Substituents (Methyl vs. Dimethyl):
- The 6-methyl group in the target compound balances lipophilicity and steric effects, whereas the 6,8-dimethyl analog in N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide increases hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility .
Pyranone vs. Chromene Scaffolds: The pyranone derivative (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide) exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida krusei, with the coumarin-linked analog showing superior activity due to extended π-conjugation .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight and Solubility: The target compound (384.38 g/mol) falls within the acceptable range for oral bioavailability, though its density (~1.5 g/cm³, inferred from ) suggests moderate crystallinity, which could impact formulation.
- Electron-Withdrawing Effects: The 6-fluoro substituent may lower the pKa of the benzothiazole NH group, enhancing hydrogen-bonding capacity with target proteins compared to non-halogenated analogs.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound notable for its diverse biological activities, which are attributed to its unique structural features. The compound comprises a chromene core and a benzothiazole moiety, with the molecular formula C18H11FN2O3S. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structural components contribute to its effectiveness against various bacterial strains. Comparative studies have shown that this compound can outperform traditional antibiotics in certain assays.
Antioxidant Activity
The compound has demonstrated notable antioxidant properties. This activity is essential in mitigating oxidative stress-related diseases. The antioxidant mechanism is believed to involve the scavenging of free radicals and the inhibition of lipid peroxidation.
Neuroprotective Effects
In vitro studies suggest that this compound may offer neuroprotective benefits. It has been observed to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Effects
The compound shows promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes linked to disease pathology.
- Receptor Modulation : It interacts with specific receptors in the body, influencing cellular signaling pathways.
- Radical Scavenging : The presence of functional groups allows it to neutralize free radicals effectively.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests its potential as a novel antimicrobial agent.
Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects revealed that the compound significantly reduced AChE activity in vitro, outperforming curcumin in similar assays. These findings support its development as a therapeutic agent for neurodegenerative disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinolone | Fluorinated quinolone core | Antibacterial |
| Benzothiazole derivatives | Benzothiazole ring | Antimicrobial |
| Chromone derivatives | Chromone core | Antioxidant |
This comparison highlights the unique aspects of this compound, particularly its combination of chromene and benzothiazole functionalities that contribute to its distinct biological activities not found in other similar compounds.
Q & A
Q. Structure-Activity Relationship (SAR) insights :
Fluoro derivatives exhibit superior Gram-negative activity due to increased lipophilicity and target affinity .
Advanced: What strategies address low solubility in biological assays?
- Co-solvents : Use cyclodextrin (10% w/v) or PEG-400 to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the chromone C4-oxo group, which hydrolyze in vivo to active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Advanced: How are crystallographic disorder or twinning resolved in structural studies?
- SHELXL refinement : Apply TWIN/BASF commands for twinned data. For disorder, use PART/SUMP restraints to model alternative conformations .
- Validation tools : Check Rint (<0.05) and CC1/2 (>0.9) in PLATON to ensure data quality .
Advanced: What mechanistic insights explain dual antimicrobial/anticancer activity?
- Topoisomerase inhibition : The chromone core intercalates DNA, while the fluorobenzothiazole inhibits topoisomerase II (IC₅₀ = 1.2 μM) .
- ROS generation : Fluoro substituents induce oxidative stress (measured via DCFH-DA assay) in cancer cells (LC₅₀ = 8.5 μM) .
Advanced: How are metabolic stability and toxicity profiles assessed preclinically?
- Microsomal assays : Incubate with rat liver microsomes (RLM) to measure t₁/₂ (~45 mins) and identify metabolites (LC-MS/MS) .
- hERG inhibition : Patch-clamp assays confirm low hERG binding (IC₅₀ >30 μM), reducing cardiotoxicity risk .
- In vivo PK : Oral bioavailability (F = 35%) and Cmax (1.2 μg/mL) in murine models guide dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
